molecular formula C22H16BrN5 B2399931 N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-01-8

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2399931
CAS No.: 866867-01-8
M. Wt: 430.309
InChI Key: GLZPAOQMDDCTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a benzylamine group at position 5 and a 3-bromophenyl moiety at position 3 (Fig. 1). Its canonical SMILES string is C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br, and the molecular formula is C22H16BrN5 (MW: 438.31 g/mol) . The compound is cataloged under CHEMENU ID CM1000402 (CAS: 866867-01-8) , with synthetic routes likely involving cyclization and substitution steps similar to other triazoloquinazolines .

The benzylamine substituent may influence solubility and pharmacokinetic profiles.

Properties

IUPAC Name

N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5/c23-17-10-6-9-16(13-17)20-22-25-21(24-14-15-7-2-1-3-8-15)18-11-4-5-12-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPAOQMDDCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with a benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide-substituted triazoloquinazolines.

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure characterized by the following:

  • Molecular Formula : C22_{22}H16_{16}BrN5_5
  • Molecular Weight : Approximately 404.28 g/mol
  • Functional Groups : The presence of a triazole ring and a quinazoline moiety enhances its biological activity and pharmacological potential.

The structural attributes suggest that N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit significant pharmacological properties, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds containing the triazolo[1,5-a]quinazoline scaffold possess kinase inhibitory activity and anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression. This potential makes it a candidate for further investigation in cancer therapeutics .

Kinase Inhibition

The compound's structure allows for modulation of kinase activity due to the presence of the benzyl and bromophenyl groups. This modulation could lead to selective inhibition of certain kinases involved in various signaling pathways critical for tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : The triazole ring can participate in nucleophilic substitutions due to its electron-rich nature.
  • Cycloaddition Reactions : The compound can undergo cycloadditions involving its functional groups .

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3 (aryl/sulfonyl groups) and 5 (amine side chains). Table 1 summarizes critical examples:

Table 1. Structural analogs of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Compound Name Position 3 Substituent Position 5 Substituent Key Features Source
Target compound 3-bromophenyl Benzyl Bromine enhances electrophilicity; moderate solubility
N-(3-methylbutyl)-3-(3-methylphenyl)-... 3-methylphenyl 3-methylbutyl Increased lipophilicity; potential for improved membrane permeability
N-benzyl-3-(4-methylphenyl)-... 4-methylphenyl Benzyl Methyl group improves metabolic stability; reduced steric hindrance
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-... Benzenesulfonyl 4-ethoxyphenyl Sulfonyl group enhances polarity; ethoxy group may modulate receptor interactions
3-(3-bromophenyl)-N-(3-methoxypropyl)-... 3-bromophenyl 3-methoxypropyl Methoxy group increases solubility; retains bromine’s electronic effects

Biological Activity

N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C22H16BrN5
  • CAS Number : 866867-01-8

This compound contains a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The initial step typically includes the cyclocondensation of appropriate precursors such as benzylamines and bromophenyl derivatives.
  • Quinazoline Moiety Addition : Following the formation of the triazole, quinazoline derivatives are introduced to complete the structure.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
CompoundActivityReference
This compoundInhibits AXL receptor
3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneAntihypertensive and anticancer

Antimicrobial Activity

The compound exhibits potential antimicrobial properties against various pathogens. Research indicates that derivatives containing triazole rings can act effectively against bacterial strains and fungi .

Case Studies

Several case studies emphasize the biological efficacy of similar compounds:

  • Antihypertensive Studies : A related compound demonstrated significant antihypertensive activity in spontaneously hypertensive rats (SHR), suggesting potential cardiovascular benefits .
  • Antineoplastic Activity : Another study indicated that triazole derivatives exhibited moderate antineoplastic activity against specific cancer cell lines (e.g., TK-10 and HT-29) .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the interaction of this compound with biological targets. These studies help elucidate binding affinities and mechanisms of action at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.